(5E)-5-(2-Bromobenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2-Bromobenzylidene)-1,3-thiazolidine-2,4-dione is a Schiff base compound synthesized through the condensation of 4-methylbenzohydrazide and 2-bromobenzaldehyde in an ethanol solution . It belongs to the class of thiazolidine-2,4-diones and exhibits intriguing properties.
Synthesis Analysis
The compound’s synthesis involves the reaction between the aforementioned precursors, leading to the formation of the target compound. Characterization techniques such as 1H NMR , mass spectrometry (MS) , and single crystal X-ray diffraction confirm its identity .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of (5E)-5-(2-Bromobenzylidene)-1,3-thiazolidine-2,4-dione derivatives have been widely studied. These derivatives are synthesized through various chemical reactions and characterized using techniques like IR, H-NMR spectral analysis, and more. The structural elucidation of these compounds provides a basis for understanding their physical and chemical properties, which are crucial for their potential applications in medicinal chemistry and drug design (Rajput et al., 2011).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial activity of thiazolidine-2,4-dione derivatives. These compounds exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Their antifungal activity, although generally weaker, has also been reported against fungi like Aspergillus niger and Candida albicans. This antimicrobial potential makes them interesting candidates for the development of new antimicrobial agents (Rajput et al., 2011); (Trotsko et al., 2018).
Aldose Reductase Inhibitory Activity
The aldose reductase inhibitory activity of thiazolidine-2,4-dione derivatives has been investigated for potential management of diabetic complications. These compounds have shown promising results in vitro, suggesting their utility in developing treatments for conditions associated with diabetes. The focus on the enzyme aldose reductase stems from its role in the polyol pathway, which is implicated in various diabetic complications (Sever et al., 2021).
Anticancer Activity
Some thiazolidine-2,4-dione derivatives have been explored for their anticancer activities. These studies assess the potential of these compounds to inhibit the growth of cancer cells, including human lung carcinoma cells. The mechanisms behind their anticancer effects may involve the induction of apoptosis and the inhibition of DNA topoisomerase I activity, highlighting the therapeutic potential of thiazolidine-2,4-dione derivatives in cancer treatment (Rodrigues et al., 2018).
Corrosion Inhibition
The application of thiazolidine-2,4-dione derivatives extends beyond biomedical research to materials science, where they have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, significantly reducing the rate of corrosion. This property is particularly relevant for industrial applications where corrosion resistance is crucial (Chaouiki et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHWUBPPGEKBS-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.